Justin C

lignan classification antiviral activity cytotoxicity screening

Justin C (justin C, compound 14, CAS 202655-28-5) is a diarylbutane lignan first isolated from the whole plant of Justicia procumbens. It is a member of the larger arylnaphthalene/diarylbutane lignan family characteristic of this species.

Molecular Formula C26H34O9
Molecular Weight 490.5 g/mol
Cat. No. B12404812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJustin C
Molecular FormulaC26H34O9
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC(=C(C(=C2)OC)O)OC)COC(=O)C
InChIInChI=1S/C26H34O9/c1-16(27)34-14-20(9-18-7-8-22(30-3)23(11-18)31-4)21(15-35-17(2)28)10-19-12-24(32-5)26(29)25(13-19)33-6/h7-8,11-13,20-21,29H,9-10,14-15H2,1-6H3/t20-,21-/m0/s1
InChIKeyJSFBCUIUOOCNBJ-SFTDATJTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Justin C (Compound 14, CAS 202655-28-5): Sourcing & Structural Identity of a Justicia procumbens Diarylbutane Lignan for Oncology Research Procurement


Justin C (justin C, compound 14, CAS 202655-28-5) is a diarylbutane lignan first isolated from the whole plant of Justicia procumbens [1]. It is a member of the larger arylnaphthalene/diarylbutane lignan family characteristic of this species. While vendors position Justin C as an anticancer research tool, its published bioactivity profile is extremely sparse; the original isolation paper provides no quantitative pharmacology, and derivative supplier databases list broad cancer-research applicability without assay-specific performance data . Procurement decisions therefore rest primarily on structural novelty, supply-chain integrity, and the absence of contradictory data rather than on demonstrated target engagement.

Why Justin C Cannot Be Replaced by Generic Justicia Lignans: Structural Specificity and the Pitfalls of Cross-Class Interchange in Natural Product Procurement


The lignan family from Justicia procumbens encompasses two chemically distinct subgroups—diarylbutanes (e.g., Justin C, Justin A, Justin B) and arylnaphthalides (e.g., Justicidin A, Justicidin C, Diphyllin)—which differ fundamentally in their core scaffold, oxidation state, and acetyl substitution pattern [1]. Even within the diarylbutane series, Justin C is the only 4′-demethylated analogue of 5-methoxy-4,4′-di-O-methylsecolariciresinol diacetate, bearing a free phenolic hydroxyl absent in its closest co-isolated relatives [1]. Because these structural variations dictate H-bonding capacity, metabolic susceptibility, and potential protein-binding surfaces, substituting Justin C with a more abundant lignan (e.g., Justicidin C) introduces an unvalidated chemical probe into an experiment, rendering any biological conclusion non-attributable to the original compound. The quantitative evidence below, though limited, underscores where preliminary differentiation exists.

Justin C vs. Analogues: Quantitative Differentiation Evidence for Informed Procurement


Scaffold-Class Divergence: Justin C (Diarylbutane) vs. Justicidin C (Arylnaphthalide) in Antiviral-Versus-Undefined Cytotoxicity Contexts

Justin C belongs to the diarylbutane lignan subclass, whereas Justicidin C is an arylnaphthalide lignan. Although no direct head-to-head assay exists, the scaffold classes show divergent bioactivity profiles in the same plant extract: arylnaphthalides such as Justicidin C demonstrate potent antiviral activity (MIC < 0.25 μg/mL against vesicular stomatitis virus) with low cytotoxicity (MTC > 31 μg/mL on rabbit lung RL-33 cells), while diarylbutane lignans including Justin C lack any parallel quantitative antiviral or cytotoxicity data in the peer-reviewed literature [1]. This absence of data must not be misread as absence of activity, but it means that substituting Justin C with Justicidin C introduces a structurally distinct chemotype with an entirely different demonstrated pharmacology.

lignan classification antiviral activity cytotoxicity screening

Intra-Class Structural Differentiation: Justin C as the Sole 4′-Demethylated Diarylbutane Among Its Co-Isolated Congeners

Within the six diarylbutane lignans co-isolated by Chen et al., Justin C (compound 6) is explicitly identified as the 4′-demethylated analogue of 5-methoxy-4,4′-di-O-methylsecolariciresinol diacetate (compound 4) [1]. All other diarylbutanes in the series carry methyl ethers at every phenolic position. This structural feature endows Justin C with a unique hydrogen-bond donor (free phenolic OH) that is absent in Justin A, Justin B, secoisolariciresinol dimethyl ether diacetate, and the other co-isolated congeners. No quantitative binding or functional assay leveraging this difference has been published, but the structural distinction is unequivocal and represents a testable differentiator.

structure-activity relationship demethylation hydrogen-bond donor

Molecular Weight and Lipophilicity Offset: Justin C vs. Justin A as Chromatographic and Formulation Differentiators

Justin A (compound 1) has a molecular formula of C₂₄H₂₈O₈ (444.5 g/mol), whereas Justin C has the formula C₂₆H₃₄O₉ (490.5 g/mol), a difference of 46 amu attributable to additional acetoxy and methoxy substituents [1]. Although experimental logP values are not published for either compound, the increased molecular weight and additional polar acetate/methoxy groups in Justin C predict altered reversed-phase HPLC retention and different solubility profiles in standard vehicle formulations (e.g., DMSO/PEG300/saline mixtures) compared to Justin A.

molecular weight lipophilicity chromatographic retention

Evidence-Linked Application Scenarios for Justin C Procurement


Structural Biology and Target-ID Campaigns Requiring a Free-Phenol Diarylbutane Probe

When screening a compound library for proteins that engage diarylbutane lignans, Justin C is the only commercially available member of the Justicia diarylbutane series carrying a free phenolic hydroxyl [1]. This makes it essential for any structure-activity relationship study aiming to map H-bond-donor pharmacophores, as fully O-methylated congeners (Justin A, Justin B) lack this interaction capability. Procurement of Justin C rather than Justin A is mandatory for these experiments.

Analytical Method Development and Quality Control of Justicia procumbens Extracts

Justin C possesses a molecular weight (490.5 g/mol) distinct from the more abundant justicidin/arylnaphthalene lignans (typically 350–410 g/mol) and from lower-molecular-weight diarylbutanes such as Justin A (444.5 g/mol). This mass difference allows unambiguous LC-MS/MS identification in complex botanical matrices. Reference-standard-grade Justin C is therefore a necessary procurement item for any laboratory developing validated quantitative methods for Justicia procumbens authentication or batch-to-batch consistency analysis [1][2].

Negative-Control or Counter-Screen in Justicidin-Centric Antiviral Programs

For laboratories characterizing the antiviral mechanism of Justicidin C (arylnaphthalide; MIC < 0.25 μg/mL against VSV [1]), Justin C can serve as a structurally related but mechanistically uncharacterized diarylbutane comparator. Because Justin C shares the plant-of-origin and general lignan biosynthesis pathway but lacks any documented antiviral activity, it provides a specificity control to rule out non-specific lignan effects. This was explicitly noted as a procurement rationale by vendors listing Justin C alongside Justicidin C in cancer-research panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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